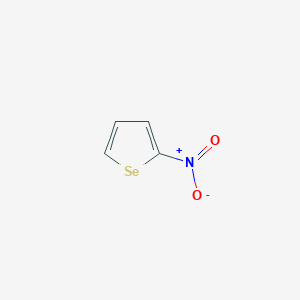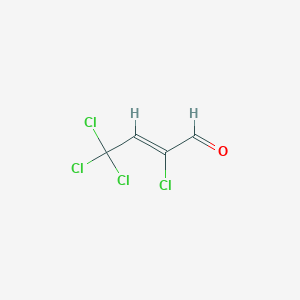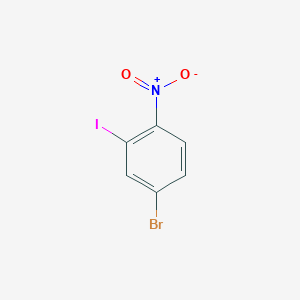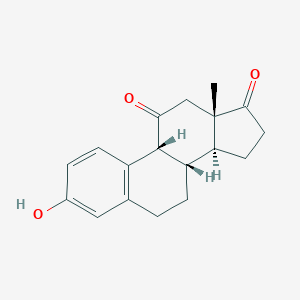
(S)-(Tetrahydrofuran-2-YL)methanol
Vue d'ensemble
Description
“(S)-(Tetrahydrofuran-2-YL)methanol” is a derivative of methanol, which is the simplest of a long series of organic compounds called alcohols . Methanol consists of a methyl group linked with a hydroxy group . It is an important material in chemical synthesis and is used in great quantities for building up a vast number of compounds .
Molecular Structure Analysis
Methanol, the parent compound of “(S)-(Tetrahydrofuran-2-YL)methanol”, has been studied extensively. It has been found that most of the water molecules exist as small hydrogen-bonded strings and clusters in a ‘fluid’ of close-packed methyl groups .Chemical Reactions Analysis
Methanol is acted upon by alcohol dehydrogenase to convert it into 'formaldehyde.' . Aldehyde dehydrogenase (ADH), in turn, acts on formaldehyde to convert it into formic acid .Physical And Chemical Properties Analysis
Methanol is a colourless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F) . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water .Applications De Recherche Scientifique
Hydrogen Generation for Fuel Cells
“(S)-(Tetrahydrofuran-2-YL)methanol” can be used in the process of methanol reforming to generate hydrogen for fuel cell applications . This process involves various conversion pathways, including steam reforming of methanol, partial oxidation of methanol, oxidative steam reforming of methanol, and sorption-enhanced steam methanol reforming .
Fuel Cell Applications
This compound can be used in fuel cells, which are devices that convert chemical potential energy into electrical energy . Methanol is regarded as an important liquid fuel for hydrogen storage, transportation, and in-situ generation due to its convenient conveyance, high energy density, and low conversion temperature .
Advanced Materials Design
“(S)-(Tetrahydrofuran-2-YL)methanol” can be used in the design of advanced materials for catalytic methanol conversion . These materials can enhance the catalytic activity and other comprehensive performances .
Development of Steam Methanol Reformers
This compound can be used in the development of steam methanol reformers . These are devices that are used to produce hydrogen from methanol .
Renewable Production of Methanol
“(S)-(Tetrahydrofuran-2-YL)methanol” can be produced from renewable electricity and biomass or CO2 capture . This makes it an excellent liquid electrofuel for the transition to a sustainable economy .
Use in High-Temperature Polymer Electrolyte Fuel Cells (HT-PEMFCs)
“(S)-(Tetrahydrofuran-2-YL)methanol” can be used in high-temperature polymer electrolyte fuel cells (HT-PEMFCs) via methanol steam reforming . These fuel cells operate at higher temperatures than their PEMFC counterparts, which allows for faster reaction kinetics, simpler cooling systems, and the ability to tolerate higher levels of fuel impurities .
Chemical Industry Applications
“(S)-(Tetrahydrofuran-2-YL)methanol” is essential for the chemical industry . It is largely produced from fossil fuels, but it can also be made from sustainable, renewable-based energy sources .
Transportation Applications
Potential applications of “(S)-(Tetrahydrofuran-2-YL)methanol” include transportation (cars, buses, trucks, and trains), portable devices such as laptops or smartphones, stationary power generation, backup power for buildings, military and marine applications, and aerospace equipment .
Mécanisme D'action
Target of Action
(S)-(Tetrahydrofuran-2-YL)methanol, also known as methanol, is a simple alcohol with the chemical formula CH3OH. Its primary targets in the body are enzymes involved in its metabolism, such as alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) 2E1 . These enzymes play a crucial role in the metabolism of xenobiotics and fatty acids .
Mode of Action
Methanol interacts with its targets, ADH and CYP2E1, to undergo metabolism. ADH metabolizes methanol into formaldehyde, which is then further metabolized by aldehyde dehydrogenase into formic acid . This metabolic process results in changes at the molecular level, leading to the production of toxic metabolites like formaldehyde and formic acid .
Biochemical Pathways
The metabolism of methanol involves several biochemical pathways. The primary pathway is the alcohol dehydrogenase pathway, where methanol is converted into formaldehyde. This is then further metabolized into formic acid via the aldehyde dehydrogenase pathway . In addition, methanol can also be metabolized through the cytochrome P450 system .
Pharmacokinetics
The pharmacokinetics of methanol involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, methanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver by ADH and CYP2E1 into formaldehyde and formic acid . The toxic metabolites are then eliminated from the body through the kidneys .
Result of Action
The metabolism of methanol results in the production of formaldehyde and formic acid, both of which are toxic. Formaldehyde is a potent electrophile that can react with proteins and DNA, causing cellular damage . Formic acid can cause metabolic acidosis, a condition characterized by an imbalance in the body’s acid-base balance . In severe cases, methanol poisoning can lead to visual impairment and even blindness .
Action Environment
The action of methanol and its efficacy can be influenced by various environmental factors. For instance, the presence of ethanol, a competitive inhibitor of ADH, can slow down the metabolism of methanol, thereby reducing the production of toxic metabolites . Moreover, factors such as the individual’s health status, age, and genetic makeup can also influence the body’s response to methanol .
Orientations Futures
Photocatalytic carbon dioxide reduction (PCCR) for methanol synthesis targeting renewable energy resources is an attractive way to create a sustainable environment and also balance the carbon-neutral series . The application of PCCR to methanol enables the generation of solar energy while reducing CO2 .
Propriétés
IUPAC Name |
[(2S)-oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(Tetrahydrofuran-2-YL)methanol | |
CAS RN |
57203-01-7 | |
| Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



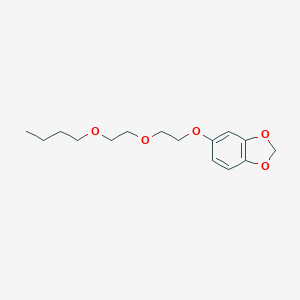
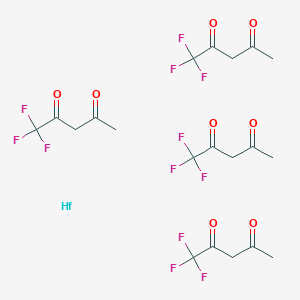
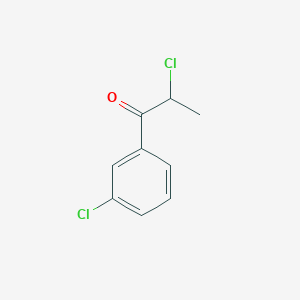



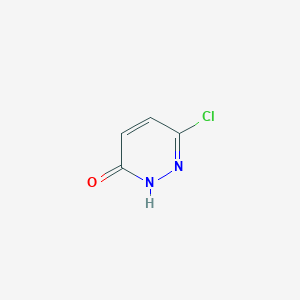

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
